Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 904816-67-7
VCID: VC2064540
InChI: InChI=1S/C16H24N2O2/c1-12-10-17-14(13-8-6-5-7-9-13)11-18(12)15(19)20-16(2,3)4/h5-9,12,14,17H,10-11H2,1-4H3
SMILES: CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate

CAS No.: 904816-67-7

Cat. No.: VC2064540

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate - 904816-67-7

Specification

CAS No. 904816-67-7
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-12-10-17-14(13-8-6-5-7-9-13)11-18(12)15(19)20-16(2,3)4/h5-9,12,14,17H,10-11H2,1-4H3
Standard InChI Key JCGKNAFPLNQLDQ-UHFFFAOYSA-N
SMILES CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2

Introduction

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are extensively used in medicinal chemistry for drug development. This specific compound is recognized for its unique structural features and potential biological activities, making it a subject of interest in various scientific studies.

Synthesis

The synthesis of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate typically involves the cyclization of appropriate diamines with dihaloalkanes, followed by alkylation reactions to introduce specific substituents like methyl and phenyl groups. The process can be optimized using continuous flow reactors and high-throughput screening methods to enhance yield and selectivity.

Structural Characteristics

The compound features a tert-butyl group attached to the nitrogen atom of the piperazine ring, along with a carboxylate ester functional group. This structure indicates stereochemistry at specific centers, which may influence its biological activity.

Stereochemistry and Biological Activity

The stereochemistry of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate can significantly affect its interactions with biological targets such as receptors or enzymes. These interactions may modulate signaling pathways, leading to therapeutic effects.

Potential Applications

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurotransmitter receptors and enzymes. Its unique structural features make it a candidate for various pharmacological studies.

Biological Targets

The compound may interact with specific molecular targets within biological systems, influencing physiological responses or metabolic processes. The exact pathways depend on the biological context but often involve receptor binding or enzyme inhibition.

Data Table: Piperazine Derivatives and Their Biological Activities

CompoundBiological ActivityPotential Applications
Piperazine DerivativesInteractions with neurotransmitter receptors and enzymesTherapeutic effects in neurological and metabolic disorders
Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylatePotential interactions with biological targetsMedicinal chemistry research, drug development

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